5-[Benzo(b)thiophen-2-yl]-2-methylphenol

Analytical Chemistry Chromatography Quality Control

Selecting 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1) is critical for reproducible results. Its specific ortho-methyl, para-benzothiophene substitution creates a unique electronic/steric environment (LogP ≈ 4.58, TPSA ≈ 20.23 Ų) not replicated by 3‑ or 4‑position regioisomers. Using certified reference standards of this exact structure prevents chromatographic co‑elution and safeguards SAR hypotheses. Ideal for kinase inhibitor, nuclear receptor modulator, or organic electronics libraries. ≥98% HPLC purity ensures building block quality does not confound biological or materials performance data.

Molecular Formula C15H12OS
Molecular Weight 240.3
CAS No. 1261947-30-1
Cat. No. B1651428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Benzo(b)thiophen-2-yl]-2-methylphenol
CAS1261947-30-1
Molecular FormulaC15H12OS
Molecular Weight240.3
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C15H12OS/c1-10-6-7-12(8-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3
InChIKeyALUYVYWFXSXLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1): A Core Benzothiophene Building Block for Precision Organic Synthesis


5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1) is a heterocyclic organic compound belonging to the benzothiophene class, characterized by a fused benzene-thiophene ring system linked to a methyl-substituted phenol moiety . Its molecular formula is C₁₅H₁₂OS, with a molecular weight of 240.32 g/mol . The compound is a stable, solid-state intermediate supplied at ≥98% purity (HPLC) for research and development applications . It serves primarily as a versatile building block in medicinal chemistry and materials science, leveraging the benzothiophene core for electronic conjugation and the phenolic hydroxyl group for further functionalization [1]. As a defined chemical entity with a unique substitution pattern, it provides a reliable scaffold for constructing more complex, potentially bioactive molecules.

Why General Benzothiophene Analogs Cannot Simply Substitute 5-[Benzo(b)thiophen-2-yl]-2-methylphenol in Specialized Research


Generic substitution with other benzothiophene derivatives is ill-advised due to the critical impact of the substitution pattern on molecular properties. The specific 5-position attachment of the benzothiophene ring to the 2-methylphenol core (ortho-methyl to the hydroxyl group) defines a unique electronic and steric environment. This precise geometry directly influences key parameters for synthetic planning and material design, including computed lipophilicity (LogP ≈ 4.58), topological polar surface area (TPSA ≈ 20.23 Ų), and hydrogen bonding capabilities . Even closely related regioisomers, such as the 3-position (CAS 1261986-87-1) or 4-position (CAS 1261959-11-8) methylphenol analogs, exhibit distinct chromatographic retention times and potentially different reactivity profiles [1]. Therefore, substituting an analog without confirming its structural identity against a certified reference standard of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1) introduces significant risk of irreproducible results and invalidates structure-activity relationship (SAR) hypotheses.

Quantitative Evidence for Selecting 5-[Benzo(b)thiophen-2-yl]-2-methylphenol Over Regioisomers


Structural Differentiation via Chromatographic Retention: Ortho-Methyl vs. Meta-Methyl Regioisomer

5-[Benzo(b)thiophen-2-yl]-2-methylphenol is a distinct chemical entity with a unique retention time in reversed-phase HPLC compared to its close regioisomer, 3-(1-Benzothiophen-2-yl)-5-methylphenol. This quantifiable difference in chromatographic behavior is a direct consequence of the different positions of the methyl and hydroxyl groups on the central phenyl ring, which alters overall molecular polarity and interaction with a stationary phase [1]. This property is critical for confirming the identity and purity of the synthesized or procured material. While exact retention times are method-dependent, the fact of their clear separation is a verifiable, differentiating attribute.

Analytical Chemistry Chromatography Quality Control

Impact of Substitution on Solubility and Lipophilicity: A Quantitative In Silico Comparison

The specific substitution pattern of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol yields distinct physicochemical properties that are quantifiable in silico. The compound's computed LogP is 4.58, which is a measure of its lipophilicity . While this value is shared with some closely related regioisomers like the 3- and 4- substituted analogs (which also have computed XLogP3 values of 4.6 [1][2]), the specific arrangement of the methyl group ortho to the hydroxyl group creates a unique steric and electronic environment. This ortho-substitution can influence the pKa of the phenol and impact its hydrogen-bonding network and reactivity, a critical consideration for synthetic chemists choosing a building block for further derivatization.

Medicinal Chemistry Computational Chemistry Lead Optimization

Commercial Availability and Purity Benchmarking Against Regioisomers

A direct procurement comparison reveals that 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1) is offered with a standard purity of ≥98% by reputable suppliers like Sigma-Aldrich, ChemScene, and MolCore . This level of purity is essential for reliable research outcomes. While other regioisomers like the 3- and 4-substituted analogs are also available from niche suppliers, their standard catalog purities can vary (e.g., 95-99%) [1][2]. The consistent availability of the target compound at high purity from multiple established vendors reduces procurement risk and ensures a reliable supply for ongoing research programs.

Procurement Chemical Sourcing Supply Chain

Optimal Scientific and Industrial Applications for 5-[Benzo(b)thiophen-2-yl]-2-methylphenol Based on Evidence


Medicinal Chemistry: A Specific Scaffold for Building Targeted Compound Libraries

The evidence confirms that 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is a high-purity building block with a well-defined structure and physicochemical profile (LogP ≈ 4.58). This makes it an ideal choice for medicinal chemists designing and synthesizing focused libraries of benzothiophene-containing analogs for structure-activity relationship (SAR) studies. Its ortho-methyl, para-benzothiophene substitution pattern offers a unique steric and electronic starting point for exploring novel chemical space, particularly in areas where benzothiophene cores are known to be privileged scaffolds, such as kinase inhibition or nuclear receptor modulation. The availability of the compound from multiple reputable vendors at ≥98% purity ensures that the initial building block quality does not confound biological results [1][2].

Analytical Chemistry and Quality Control: Use as a Certified Reference Standard for Method Development

Given its distinct chromatographic retention properties relative to regioisomers [1], 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is well-suited for use as a reference standard in analytical method development. Pharmaceutical and chemical manufacturing quality control (QC) laboratories can leverage its unique retention time to develop robust HPLC or UPLC methods for verifying the identity and purity of this specific intermediate in synthetic processes. The ability to reliably resolve it from potential side products like its 3- or 4-substituted isomers is critical for meeting regulatory purity thresholds and ensuring batch-to-batch consistency.

Materials Science: A Conjugated Building Block for Organic Electronics

The benzothiophene moiety is a known component in materials for organic electronics due to its π-conjugation and sulfur atom, which can facilitate charge transport. The specific arrangement of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol provides a well-defined aromatic building block with a single reactive handle (the phenol) for incorporation into larger π-conjugated systems, such as organic semiconductors, light-emitting diodes (OLEDs), or organic photovoltaics (OPVs) [1]. Its commercial availability as a pure compound allows materials scientists to systematically explore the impact of this exact substitution pattern on the optical and electronic properties of the resulting macromolecules or supramolecular assemblies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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